molecular formula C9H5ClFN B1370837 1-Chloro-5-fluoroisoquinoline CAS No. 435278-02-7

1-Chloro-5-fluoroisoquinoline

Cat. No. B1370837
M. Wt: 181.59 g/mol
InChI Key: HPKPOKQSRYDGAM-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 . It is a solid substance that is stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 1-Chloro-5-fluoroisoquinoline is 1S/C9H5ClFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Chloro-5-fluoroisoquinoline is a solid substance . It is stored in a dry environment at 2-8°C .

Scientific Research Applications

1-Chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN . It’s used in various scientific fields, particularly in the synthesis of fluorinated isoquinolines .

Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . Thus, a number of fluorinated isoquinolines, including 1-Chloro-5-fluoroisoquinoline, have been synthesized .

The synthesis of fluorinated isoquinolines involves several steps :

  • The simultaneous installation of an isoquinoline framework and a fluorine substituent

The outcomes of these processes include the production of fluorinated isoquinolines with unique bioactivities and light-emitting properties . These compounds are used in various applications, including the development of new pharmaceuticals and materials .

Safety And Hazards

The safety information for 1-Chloro-5-fluoroisoquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1-Chloro-5-fluoroisoquinoline are not available in the search results, it’s worth noting that quinoline derivatives are widely used in various fields and continue to be a subject of research . The development of new molecules containing the quinoline nucleus could lead to more effective antimalarial, antimicrobial, and anticancer agents .

properties

IUPAC Name

1-chloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPOKQSRYDGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623860
Record name 1-Chloro-5-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-fluoroisoquinoline

CAS RN

435278-02-7
Record name 1-Chloro-5-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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